2-(4-Fluoropiperidin-1-yl)nicotinic acid

Vue d'ensemble

Description

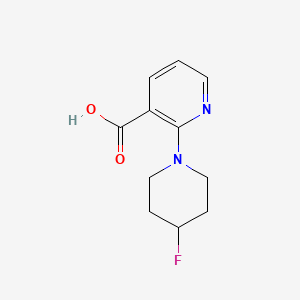

2-(4-Fluoropiperidin-1-yl)nicotinic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom attached to a piperidine ring and a nicotinic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoropiperidin-1-yl)nicotinic acid typically involves the following steps:

Formation of 4-Fluoropiperidine: This can be achieved through the fluorination of piperidine using reagents such as Selectfluor.

Nucleophilic Substitution: The fluorinated piperidine then undergoes nucleophilic substitution with nicotinic acid chloride to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to ensure efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Fluoropiperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the fluorine atom or other parts of the molecule.

Substitution: Nucleophilic substitution reactions can introduce new substituents at different positions on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-(4-Fluoropiperidin-1-yl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a fluorinated piperidine moiety. Its chemical structure can be represented as follows:

- Molecular Formula : C11H12FN

- Molecular Weight : 193.22 g/mol

Nicotinic Receptor Modulation

One of the primary applications of this compound is its role as a modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission and have been implicated in various neurological disorders.

- Mechanism of Action : The compound acts as an agonist at nAChRs, particularly those containing α4 and β2 subunits, enhancing synaptic transmission and potentially improving cognitive functions .

Potential in Treating Neurological Disorders

Research indicates that compounds similar to this compound could be beneficial in treating conditions such as Alzheimer's disease and schizophrenia. The modulation of nAChRs is believed to facilitate neuroprotection and cognitive enhancement.

- Case Study : A study demonstrated that nAChR agonists can improve memory performance in animal models, suggesting potential therapeutic effects for cognitive deficits associated with neurodegenerative diseases .

Cardiovascular Health

Nicotinic acid derivatives have been studied for their lipid-modulating effects, which can aid in managing dyslipidemia. This compound may exhibit similar properties, contributing to cardiovascular health by influencing lipid profiles.

- Clinical Insights : Nicotinic acid has been shown to lower triglycerides and increase HDL cholesterol levels, which are beneficial for cardiovascular risk reduction .

Skin Care Formulations

Nicotinic acid derivatives, including this compound, are being explored in the cosmetic industry for their potential benefits in skin care formulations.

- Application : These compounds may improve skin hydration and elasticity, and reduce the appearance of fine lines through their effects on cellular mechanisms involved in skin health .

Data Summary Table

| Application Area | Mechanism/Effect | Evidence/Case Studies |

|---|---|---|

| Nicotinic Receptor Modulation | Enhances synaptic transmission | Studies on nAChR agonists improving cognition |

| Neurological Disorders | Potential neuroprotection | Animal model studies on memory enhancement |

| Cardiovascular Health | Lipid modulation (lowering triglycerides) | Clinical trials on nicotinic acid derivatives |

| Cosmetic Applications | Improves skin hydration and elasticity | Research on nicotinic acid in skin care products |

Mécanisme D'action

The mechanism by which 2-(4-Fluoropiperidin-1-yl)nicotinic acid exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors, leading to specific biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

2-(4-Fluoropiperidin-1-yl)nicotinic acid is unique due to its specific structural features. Similar compounds include:

2-(4-Fluoropiperidin-1-yl)aniline: This compound differs in its functional group, which affects its reactivity and applications.

Ethyl 2-(4-Fluoropiperidin-1-yl)acetate: This compound has an acetate group instead of a nicotinic acid moiety, leading to different chemical properties.

Activité Biologique

2-(4-Fluoropiperidin-1-yl)nicotinic acid is a compound of interest due to its potential biological activities, particularly in the context of neurological and metabolic disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H14FN3O2

- Molecular Weight : 239.25 g/mol

- CAS Number : 639807-18-4

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes in the body:

- Nicotinic Acetylcholine Receptors (nAChRs) : This compound may act as an agonist at nAChRs, which play crucial roles in neurotransmission and neuroprotection.

- GPR109A and GPR109B Activation : Similar to nicotinic acid, it is hypothesized that this compound could activate these receptors, leading to anti-inflammatory and lipid-modulating effects .

- Inhibition of Apoptotic Pathways : Research indicates that nicotinic acid derivatives can inhibit mitochondrial apoptosis pathways, promoting cell survival under stress conditions .

Neuroprotective Effects

Studies have shown that nicotinic acid derivatives can protect neuronal cells from toxic insults, such as those induced by amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease. For instance, pre-treatment with nicotinic acid has been demonstrated to:

- Increase cell viability in differentiated SH-SY5Y cells exposed to Aβ1-42.

- Normalize mRNA levels of synaptic genes and enhance mitochondrial function .

Anti-inflammatory Properties

Nicotinic acid compounds are known to exert significant anti-inflammatory effects. They can reduce the production of pro-inflammatory cytokines and inhibit pathways that lead to chronic inflammation, which is beneficial in conditions like obesity and type 2 diabetes .

Case Study 1: Neuroprotection in Alzheimer's Disease

In a controlled study involving differentiated SH-SY5Y cells treated with Aβ1-42, pre-incubation with nicotinic acid significantly reduced cell death and restored mitochondrial function. The results indicated a potential therapeutic role for nicotinic acid derivatives in neurodegenerative diseases .

Case Study 2: Lipid Modulation

Research has shown that nicotinic acid effectively lowers levels of atherogenic lipoproteins while increasing high-density lipoprotein (HDL) levels. This dual action may help mitigate cardiovascular risks associated with dyslipidemia .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(4-fluoropiperidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-8-3-6-14(7-4-8)10-9(11(15)16)2-1-5-13-10/h1-2,5,8H,3-4,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQCNRXTTBZLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.